molecular formula C20H19ClN4O3S B2978516 N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 923185-42-6

N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2978516
CAS No.: 923185-42-6
M. Wt: 430.91
InChI Key: WKBZAJBYHHJRHY-UHFFFAOYSA-N
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Description

N-(4-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ( 923185-42-6) is a synthetic small molecule with a molecular formula of C20H19ClN4O3S and a molecular weight of 430.9 g/mol . Its structure incorporates several pharmacologically significant moieties, including a 2-chlorophenyl-piperazine unit, a central thiazole ring, and a furan-2-carboxamide group, making it a compound of high interest in medicinal chemistry and drug discovery research. The presence of the thiazole ring is a key feature of its potential bioactivity . The thiazole moiety is a privileged structure in medicinal chemistry due to its aromaticity and the presence of both nitrogen and sulfur atoms in a five-membered ring . This scaffold is found in a wide range of therapeutic agents, including the antiviral drug Ritonavir and the anticancer agent Dasatinib, underscoring its versatility in interacting with diverse biological targets . Molecules containing the thiazole ring are known to exhibit a broad spectrum of pharmacological properties, such as anticancer, antimicrobial, and antiviral effects, and can behave as enzyme inhibitors or receptor modulators in physiological systems . The specific molecular architecture of this compound suggests it may act as a multi-targeting agent. The 2-chlorophenyl-piperazine fragment is a common pharmacophore in ligands targeting neurotransmitter receptors in the central nervous system . Concurrently, the furan-2-carboxamide group can contribute to hydrogen bonding and dipole interactions with enzyme active sites. This combination of features positions this compound as a valuable chemical tool for researchers investigating new therapeutic leads, particularly in oncology, neurology, and infectious diseases. This product is provided for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c21-15-4-1-2-5-16(15)24-7-9-25(10-8-24)18(26)12-14-13-29-20(22-14)23-19(27)17-6-3-11-28-17/h1-6,11,13H,7-10,12H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBZAJBYHHJRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It is soluble in dmso, which could potentially affect its bioavailability.

Result of Action

The molecular and cellular effects of N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide’s action would depend on the specific physiological and pathological context in which it is used. Given its target, it could potentially affect dopaminergic signaling in the CNS.

Biological Activity

N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential supported by various studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₃S
  • Molecular Weight : 377.87 g/mol
  • Key Functional Groups : Piperazine, thiazole, furan, and carboxamide.

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising activity against various cancer cell lines. The presence of a piperazine ring is often associated with enhanced biological activity due to its ability to interact with multiple biological targets.

Case Study: Thiazole Derivatives

A study demonstrated that thiazole-containing compounds displayed cytotoxic effects on cancer cells. The structure-activity relationship (SAR) indicated that modifications at specific positions on the thiazole ring could enhance efficacy against cancer cell proliferation. The IC50 values for selected compounds were reported as follows:

CompoundIC50 (µg/mL)Cancer Cell Line
Compound A1.61 ± 1.92A-431
Compound B1.98 ± 1.22Jurkat

These findings suggest that this compound could potentially exhibit similar anticancer activities.

Antimicrobial Activity

In addition to anticancer properties, the compound's structural components suggest potential antimicrobial activity. Compounds featuring piperazine and thiazole moieties have been reported to possess significant antimicrobial effects against various pathogens.

Research Findings

A study evaluating the antimicrobial activity of related compounds found that several derivatives exhibited notable inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that modifications in the structure could lead to enhanced antibacterial potency.

CompoundMinimum Inhibitory Concentration (MIC, µg/mL)Target Organism
Compound C32E. coli
Compound D16S. aureus

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to disrupt cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.
  • Antimicrobial Action : The interaction with bacterial cell membranes may lead to increased permeability and cell lysis.

Comparison with Similar Compounds

Substitution on the Piperazine Ring

  • Compound 4 ():
    Structure: N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide
    Key Difference: A bromophenyl group replaces the 2-chlorophenyl group on the thiazole, and the piperazine carries a bulky (4-chlorophenyl)(phenyl)methyl substituent.
    Pharmacological Impact: Demonstrated P-gp inhibition, increasing paclitaxel bioavailability by 56–106.6% when co-administered orally .

  • Compound 1e ():
    Structure: 1-(4-(4-((4-(2-(2-(5-(tert-Butyl)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea
    Key Difference: Incorporates a urea linker and a tert-butyl-substituted hydrazinylidene group.
    Pharmacological Impact: Designed for antiproliferative activity, with a high molecular weight (694.4 g/mol) and polar urea moiety enhancing solubility .

Positional Isomerism of Chlorophenyl Groups

  • CAS 1048676-55-6 ():
    Structure: N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
    Key Difference: The chlorophenyl group is at the 3-position instead of 2-position on the piperazine.
    Pharmacological Impact: Substitution at the 3-position may alter receptor binding kinetics compared to the 2-chloro isomer .

Heterocyclic Core Modifications

Thiazole vs. Benzothiazole Derivatives

  • Compound 5j ():
    Structure: N-(2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-2,5-dichlorothiophene-3-sulfonamide
    Key Difference: Replaces thiazole with benzothiazole and introduces a sulfonamide group.
    Pharmacological Impact: Exhibited antiproliferative activity, with dichlorothiophene enhancing lipophilicity and membrane permeability .

  • BZ-IV (): Structure: N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide Key Difference: Benzothiazole core with a methylpiperazine side chain.

Carboxamide Group Variations

Furan Carboxamide vs. Aryl Ureas

  • Compound 1f (): Structure: 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea Key Difference: Urea linker instead of furan carboxamide.

Sulfonamide vs. Carboxamide

  • Compound 5k ():
    Structure: N-(2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-3-bromo-5-chlorothiophene-2-sulfonamide
    Key Difference: Sulfonamide group with halogenated thiophene.
    Pharmacological Impact: Sulfonamide groups often improve metabolic stability and enzyme inhibition .

Pharmacological and Physicochemical Comparison

Bioavailability and P-gp Interactions

  • 694.4 g/mol for 1e), improving passive diffusion .

Antiproliferative Activity

  • Compared to 5c and 5j (), which have chlorinated aryl sulfonamides, the target compound’s furan carboxamide may reduce cytotoxicity but improve selectivity due to reduced electrophilicity .

Solubility and Lipophilicity

  • The furan carboxamide in the target compound likely offers intermediate lipophilicity (logP ~2–3) compared to Compound 1e (urea, logP ~4) and 5k (sulfonamide, logP ~3.5), balancing membrane permeability and solubility .

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